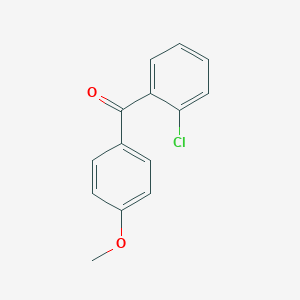

(2-Chlorophenyl)(4-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

(2-chlorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAGTIGTDCDSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358291 | |

| Record name | (2-chlorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54118-74-0 | |

| Record name | (2-chlorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone

Introduction

(2-Chlorophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone, is a key structural motif in medicinal chemistry and materials science. Its synthesis is of significant interest to researchers and professionals in drug development due to its utility as a versatile intermediate for the preparation of more complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathway for this compound, focusing on the scientific principles, experimental protocols, and critical process parameters that ensure a successful and reproducible synthesis. We will delve into the mechanistic underpinnings of the chosen synthetic route, offering insights born from field-proven experience to empower researchers in their synthetic endeavors.

Primary Synthetic Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation of anisole with 2-chlorobenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the formation of a carbon-carbon bond between an acyl group and an aromatic ring.[1]

Reaction Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated in situ by the reaction of 2-chlorobenzoyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3]

Step 1: Formation of the Acylium Ion

The lone pair of electrons on the chlorine atom of the acid chloride coordinates with the electron-deficient aluminum atom of AlCl₃. This coordination polarizes the carbon-chlorine bond, making it susceptible to cleavage and forming a resonance-stabilized acylium ion.[3]

Step 2: Electrophilic Attack

The electron-rich anisole ring, activated by the electron-donating methoxy group, acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

Step 3: Rearomatization

A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[2]

Regioselectivity: The Role of the Methoxy Group

The methoxy group (-OCH₃) on the anisole ring is a powerful activating and ortho, para-directing group.[5][6][7] This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. Consequently, the electrophilic attack by the acylium ion occurs preferentially at these positions. While both ortho and para isomers are possible, the para product, (2-Chlorophenyl)(4-methoxyphenyl)methanone, is the major product due to steric hindrance at the ortho positions from the bulky acyl group.[5]

Diagram of the Friedel-Crafts Acylation Mechanism:

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Friedel-Crafts acylations and is optimized for the synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone.[8]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 2-Chlorobenzoyl chloride | 175.01 | 1.0 | Corrosive, handle with care in a fume hood.[9] |

| Anisole | 108.14 | 1.75 | Freshly distilled for best results. |

| Anhydrous Aluminum Chloride | 133.34 | 1.4 | Highly hygroscopic, handle quickly. |

| Dichloromethane (DCM) | 84.93 | - | Anhydrous, as solvent. |

| 10% Hydrochloric Acid (HCl) | - | - | For quenching the reaction. |

| Ethyl Acetate | 88.11 | - | For recrystallization. |

| Ethanol | 46.07 | - | For recrystallization. |

Procedure

-

Reaction Setup: In a 100 L reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 55 L of anhydrous dichloromethane.

-

Addition of Reactants: Under a nitrogen atmosphere, add 8.74 kg (39.68 mol) of 2-chlorobenzoyl chloride and 7.5 kg (69.35 mol) of anisole to the reactor with stirring.[8]

-

Cooling: Cool the reaction mixture to a temperature between -15°C and -10°C using a suitable cooling bath.[8]

-

Catalyst Addition: Slowly and portion-wise, add 7.2 kg (55.60 mol) of anhydrous aluminum chloride to the cooled reaction mixture, ensuring the temperature is maintained between -12°C and -8°C.[8] The addition should be controlled to manage the exothermic reaction.

-

Reaction: Maintain the reaction mixture at this temperature with continuous stirring for 10-15 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, slowly add 24 L of 10% hydrochloric acid dropwise over 2 hours, keeping the temperature below 10°C.[8] This will quench the reaction and dissolve the aluminum chloride complex.

-

Workup: Allow the mixture to warm to room temperature and stand overnight. Separate the aqueous layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the dichloromethane under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and ethanol (1:1 v/v) to yield pure (2-Chlorophenyl)(4-methoxyphenyl)methanone as white crystals.[8]

Experimental Workflow Diagram:

Caption: Synthesis and Purification Workflow.

Expected Yield and Purity

Following this protocol, a yield of approximately 60-65% of the pure product can be expected, with a purity of ≥98.5% as determined by HPLC.[8]

Characterization of (2-Chlorophenyl)(4-methoxyphenyl)methanone

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. The following data for the closely related isomer, (4-Chlorophenyl)(4-methoxyphenyl)methanone, provides a reference for the expected spectral characteristics.[10]

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.80-7.78 (m, 2H), 7.71-7.69 (m, 2H), 7.46-7.44 (t, J= 8.7 Hz, 2H), 6.95-6.98 (d, J= 8.7 Hz, 2H), 3.89 (s, 3H).[10] For the target molecule, the signals for the 2-chlorophenyl group would show a more complex splitting pattern. |

| ¹³C NMR (CDCl₃) | δ (ppm): 194.3, 163.4, 138.3, 136.6, 132.5, 131.2, 129.8, 128.6, 113.7, 55.6.[10] |

| FT-IR (KBr) | ν (cm⁻¹): ~1641 (C=O stretching), ~1600, ~1510 (aromatic C=C stretching), ~1250 (C-O stretching), ~750 (C-Cl stretching).[10] |

| Mass Spec. (GC-MS) | m/z: Expected molecular ion peak corresponding to the molecular weight of C₁₄H₁₁ClO₂ (246.69 g/mol ). |

| Melting Point | Expected to be a white crystalline solid. The melting point for (2-chloro-5-nitrophenyl)-4'-methoxybenzophenone is reported as 111.2°C-112.7°C, which can serve as a rough reference.[8] |

Safety Considerations

-

2-Chlorobenzoyl chloride: This reagent is corrosive and lachrymatory. It reacts with water to produce HCl gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9][11]

-

Anhydrous Aluminum Chloride: This Lewis acid is highly corrosive and reacts violently with water, releasing heat and HCl gas. It should be handled in a dry environment, and appropriate PPE must be worn.[2]

-

Dichloromethane: This solvent is a suspected carcinogen and should be handled in a fume hood.

-

The Reaction: The Friedel-Crafts acylation is an exothermic reaction. Proper temperature control is crucial to prevent runaway reactions. The quenching step with acid is also highly exothermic and must be performed slowly and with adequate cooling.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most common method, other synthetic approaches can be considered, particularly for the synthesis of analogues or when functional group tolerance is a concern.

-

Grignard Reaction: The reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with 2-chlorobenzonitrile would yield an imine intermediate, which upon hydrolysis would give the desired ketone.

-

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between 2-chlorophenylboronic acid and a 4-methoxybenzoyl halide could also be a viable route, offering mild reaction conditions and high functional group tolerance.

Conclusion

The synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone via Friedel-Crafts acylation is a robust and well-established method. By understanding the underlying reaction mechanism, carefully controlling the reaction parameters, and adhering to strict safety protocols, researchers can reliably produce this valuable chemical intermediate in high yield and purity. This guide provides the necessary technical details and scientific rationale to empower professionals in the fields of chemical research and drug development to successfully implement this synthesis in their laboratories.

References

-

Meyers, A. I., et al. "Friedel-Crafts Acylation." Organic Syntheses, Coll. Vol. 5, p.482 (1973); Vol. 47, p.42 (1967). Link

-

CN100386305C - The preparation method of 2-chloro-5-nitrophenyl-4'-methoxybenzophenone - Google Patents. Link

-

Fisher Scientific. "SAFETY DATA SHEET - Benzoyl chloride, 2-chloro-." Link

-

Benchchem. "(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | 333361-49-2." Link

-

The Royal Society of Chemistry. "Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF." Link

-

Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Link

-

CDH Fine Chemical. "2-Chloro Benzoyl Chloride CAS No 609-65-4 MATERIAL SAFETY DATA SHEET SDS/MSDS." Link

-

University of Michigan. "Experiment 1: Friedel-Crafts Acylation." Link

-

ChemicalBook. "2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE synthesis." Link

-

Benchchem. "Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone: A Detailed Protocol for Researchers." Link

-

CPAChem. "Safety data sheet - 2-Chlorobenzoyl chloride." Link

-

Khan Academy. "Ortho-para directors I." Link

-

YouTube. "Organic Chemistry Friedel-Crafts Acylation of Anisole." Link

-

Thermo Fisher Scientific. "SAFETY DATA SHEET - 4-Chlorobenzoyl chloride." Link

-

An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Link

-

YouTube. "Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution." Link

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Link

-

PrepChem.com. "Synthesis of 4-methoxybenzophenone." Link

-

Thermo Fisher Scientific. "SAFETY DATA SHEET - 2-Chlorobenzyl chloride." Link

-

ChemScene. "(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | 333361-49-2." Link

-

Master Organic Chemistry. "Understanding Ortho, Para, and Meta Directors." Link

-

BLD Pharm. "333361-49-2|(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone." Link

-

ChemicalBook. "4-chloro-4'-methoxybenzophenone synthesis." Link

-

Chapter 12 notes. Link

-

Leah4Sci. "Ortho Meta Para Directing Effects in EAS Reactions." Link

-

National Institutes of Health. "Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts." Link

-

PubChem. "(4-Methoxyphenyl)methanone." Link

-

ResearchGate. "Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile." Link

-

Beilstein Journals. "Supplementary Information - Beilstein Journals." Link

Sources

- 1. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]

- 2. websites.umich.edu [websites.umich.edu]

- 3. youtube.com [youtube.com]

- 4. leah4sci.com [leah4sci.com]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Chapter 12 notes [web.pdx.edu]

- 8. CN100386305C - The preparation method of 2-chloro-5-nitrophenyl-4'-methoxybenzophenone - Google Patents [patents.google.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. rsc.org [rsc.org]

- 11. fishersci.com [fishersci.com]

physicochemical properties of 2-chloro-4'-methoxybenzophenone

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-4'-methoxybenzophenone

Introduction

2-chloro-4'-methoxybenzophenone (CAS No. 54118-74-0) is a substituted diaryl ketone, a class of compounds with significant applications in organic synthesis, photochemistry, and as intermediates in the development of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical properties is a non-negotiable prerequisite for its effective application. These properties govern everything from reaction kinetics and solubility in formulation to analytical characterization and safety protocols.

This technical guide provides a comprehensive framework for the characterization of 2-chloro-4'-methoxybenzophenone. It is noteworthy that while this compound is commercially available, extensive, publicly verified experimental data on its specific physicochemical properties are limited. Therefore, this document emphasizes not only the known and predicted characteristics but also the authoritative, standardized methodologies required to determine these properties in a research or quality control setting. This approach is designed to empower the scientist to generate reliable, reproducible data and to understand the causal relationships between molecular structure and physical behavior.

Chemical Identity and Physical State

Accurate identification is the foundation of all chemical research. The fundamental identifiers for 2-chloro-4'-methoxybenzophenone are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2-chlorophenyl)(4-methoxyphenyl)methanone | - |

| CAS Number | 54118-74-0 | [1][2] |

| Molecular Formula | C₁₄H₁₁ClO₂ | |

| Molecular Weight | 246.69 g/mol | - |

| Physical Form | Solid (predicted) | - |

| Boiling Point | 156.4 °C (Note: Pressure not specified) | |

| Melting Point | Data not publicly available | - |

Expertise & Causality: The solid state at room temperature is predicted based on the behavior of similar benzophenone derivatives, such as 2-chlorobenzophenone (m.p. 44-47 °C) and 4-methoxybenzophenone (m.p. 61-62 °C)[3]. The presence of a rigid diaryl ketone core and intermolecular forces like dipole-dipole interactions contribute to a higher melting point than simpler aromatic compounds. The boiling point listed by a single supplier appears unusually low and should be treated with caution, as it likely represents a value obtained under vacuum.

Protocol: Determination of Melting Range (USP <741> Class I Method)

The melting range is a critical indicator of purity. A sharp melting range typically signifies a high-purity substance. The authoritative method for this determination is outlined in the United States Pharmacopeia (USP) General Chapter <741>.[4][5][6][7]

Principle: This method involves heating a small, tightly packed sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.

Step-by-Step Methodology:

-

Sample Preparation: Gently pulverize the dry solid sample to a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube (typically 0.8–1.2 mm internal diameter) to a height of 2.5–3.5 mm.[6]

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating Protocol:

-

Heat the apparatus rapidly to a temperature approximately 10 °C below the expected onset of melting.

-

Reduce the heating rate to 1-2 °C per minute.[8]

-

Continuously observe the sample.

-

-

Data Recording:

-

Onset of Melting: Record the temperature at which the column of the substance is first observed to collapse or form a visible liquid phase.[6]

-

Completion of Melting: Record the temperature at which the last solid particle disappears, resulting in a clear liquid.

-

-

Reporting: The result is reported as a range between the onset and completion temperatures.

Trustworthiness: This protocol is self-validating through the regular calibration of the apparatus using USP Melting Point Reference Standards. Comparing the observed melting points of these standards against their certified values ensures the accuracy and reliability of the instrument and the procedure.[4]

Solubility Profile

Solubility is a critical parameter for drug development (formulation, dissolution) and synthetic chemistry (solvent selection, purification). Like most benzophenones, 2-chloro-4'-methoxybenzophenone is expected to have low aqueous solubility and good solubility in common organic solvents.

Protocol: Determination of Water Solubility (OECD 105 Flask Method)

The OECD Test Guideline 105 provides a standardized and internationally recognized method for determining the water solubility of chemical substances.[9][10][11][12] The Flask Method is suitable for substances with a solubility greater than 10⁻² g/L.

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separation of undissolved particles.

Step-by-Step Methodology:

-

Preliminary Test: Add an excess amount of the substance to a vial with water. Shake at 20 °C to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: Prepare several flasks containing amounts of the substance that bracket the estimated solubility. Add a known volume of water (e.g., reagent grade) to each.

-

Stirring: Agitate the flasks at a constant temperature (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (determined in the preliminary test, typically 24-48 hours). Ensure excess solid remains.[10]

-

Phase Separation: Allow the solutions to stand at the test temperature to let solids settle. Centrifuge the samples at a defined speed and temperature to remove suspended particles.

-

Sampling: Carefully withdraw an aliquot from the clear, supernatant aqueous phase.

-

Analysis: Determine the concentration of 2-chloro-4'-methoxybenzophenone in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The water solubility is reported as the mean of at least two independent determinations, expressed in g/L or mg/L at the specified temperature.

Trustworthiness: The protocol's reliability is ensured by running multiple flasks to confirm equilibrium, using a validated and specific analytical method for quantification, and maintaining precise temperature control, as solubility is highly temperature-dependent.

Spectroscopic Profile

Spectroscopic analysis provides a unique fingerprint of a molecule, confirming its identity and revealing structural details. While experimental spectra for 2-chloro-4'-methoxybenzophenone are not readily found in public databases, this section outlines the standard procedures for their acquisition and provides an expert interpretation of the expected results based on structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

-

Aromatic Protons (8H): The spectrum is expected to show complex multiplets in the range of δ 6.9–7.8 ppm .

-

The protons on the 4-methoxyphenyl ring will appear as two distinct doublets (an AA'BB' system) due to the strong activating effect of the methoxy group. The protons ortho to the methoxy group (H-3', H-5') would be upfield (approx. δ 6.9-7.0 ppm ), while the protons ortho to the carbonyl group (H-2', H-6') would be downfield (approx. δ 7.7-7.8 ppm ).

-

The protons on the 2-chlorophenyl ring will exhibit a more complex pattern due to the varied electronic effects of the chloro and carbonyl groups. These four protons would likely appear between δ 7.3–7.6 ppm .

-

-

Methoxy Protons (3H): A sharp singlet will be observed for the -OCH₃ group, expected around δ 3.8–3.9 ppm . This is consistent with data from 4-methoxybenzophenone.[13]

-

Carbonyl Carbon (C=O): A single, low-intensity signal is expected in the downfield region, likely around δ 194–196 ppm . The ortho-chloro substituent on the adjacent ring may cause a slight upfield shift compared to benzophenone itself.

-

Aromatic Carbons (12C): A complex set of signals is expected between δ 114–164 ppm .

-

The carbon bearing the methoxy group (C-4') will be significantly downfield (approx. δ 163-164 ppm ).

-

The carbons ortho to the methoxy group (C-3', C-5') will be upfield (approx. δ 114 ppm ).

-

The carbon bearing the chlorine atom (C-2) will be shifted downfield relative to an unsubstituted carbon.

-

Other aromatic carbons will resonate within the typical δ 128-138 ppm range.

-

-

Methoxy Carbon (-OCH₃): A single signal is expected around δ 55–56 ppm .

Principle: A dissolved sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by atomic nuclei is detected and converted into a spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[14]

-

Filtering: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[15]

-

Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent.

-

Shimming & Tuning: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. Tune the probe to the correct frequency for the nuclei being observed (¹H or ¹³C) to maximize signal intensity.[16]

-

Acquisition: Acquire the Free Induction Decay (FID) data using standard pulse sequences. For ¹³C, a greater number of scans will be required due to its lower natural abundance.

-

Processing: Apply a Fourier transform to the FID to generate the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).[17]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

-

C=O (Ketone) Stretch: A strong, sharp absorption band is expected in the range of 1650–1670 cm⁻¹ . The conjugation with two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The ortho-chloro substituent on one ring may slightly increase the frequency compared to 4-methoxybenzophenone.

-

C-O-C (Aryl Ether) Stretch: Asymmetric and symmetric stretching bands are expected. The most prominent will likely be a strong asymmetric stretch around 1250–1260 cm⁻¹ .

-

C-Cl (Aryl Halide) Stretch: A moderate to strong absorption is expected in the fingerprint region, typically around 1050-1100 cm⁻¹ .

-

C=C (Aromatic) Stretch: Multiple sharp bands of variable intensity will be present in the 1450–1600 cm⁻¹ region.

-

C-H (Aromatic) Stretch: Bands will appear above 3000 cm⁻¹ .

-

C-H Bending (Out-of-Plane): Bands in the 700–900 cm⁻¹ region will be indicative of the substitution patterns on the aromatic rings.

Principle: Infrared radiation is passed through a sample, and the absorbance is measured as a function of wavenumber. The KBr pellet method is a common technique for analyzing solid samples.[18][19]

Step-by-Step Methodology:

-

Grinding: Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[18][20]

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to measure the absorbance of the atmosphere (CO₂, H₂O).

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Data Analysis: Label the significant peaks corresponding to the functional group vibrations.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Benzophenone derivatives typically show two main absorption bands:

-

π → π* Transition: A strong absorption band (high molar absorptivity) is expected at a wavelength (λ_max) around 280–300 nm . The methoxy group, being an auxochrome, will likely cause a bathochromic (red) shift compared to unsubstituted benzophenone.

-

n → π* Transition: A weaker, broad absorption band corresponding to the carbonyl group's forbidden transition is expected at a longer wavelength, typically around 330–350 nm .

Principle: The amount of UV or visible light absorbed by a sample dissolved in a transparent solvent is measured at different wavelengths. The absorbance is related to the concentration by the Beer-Lambert Law.[21][22]

Step-by-Step Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration. Further dilute this solution to obtain a final concentration that gives a maximum absorbance in the range of 0.5–1.5.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan across the desired wavelength range (e.g., 200–450 nm) to zero the instrument.[23][24]

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample across the same wavelength range.

-

Reporting: Report the wavelength(s) of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Safety and Handling

A specific, comprehensive Safety Data Sheet (SDS) for 2-chloro-4'-methoxybenzophenone (CAS 54118-74-0) is not widely available. Therefore, researchers must handle this compound with the prudence afforded to a novel chemical substance and by considering the hazards of its structural class.

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Health Hazards:

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Inhalation: Avoid inhaling dust or powder. May cause respiratory tract irritation.

-

Ingestion: The toxicological properties have not been thoroughly investigated. Assume it is harmful if swallowed.

-

-

Fire Hazards: The compound is likely combustible but not highly flammable. In case of fire, use dry chemical, CO₂, or foam extinguishers.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Trustworthiness: This guidance is based on general principles of laboratory safety for handling solid organic chemicals. It is imperative to obtain and consult the supplier-specific SDS before any handling or use of this compound.

References

-

OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][10]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link][11]

-

United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link][4]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link][12]

-

University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link][17]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link][15]

-

United States Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE (2011). [Link][8]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link][6]

-

United States Pharmacopeia. <741> Melting Range or Temperature - USP-NF ABSTRACT. [Link][7]

-

Longdom Publishing. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link][21]

-

University of California, Davis. Sample preparation for FT-IR. [Link][20]

-

Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. [Link][23]

-

Royal Society of Chemistry. Optimizing NMR Methods for Structure Elucidation. [Link][16]

-

European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link][22]

-

Chemsigma. 2-CHLORO-4-METHOXYBENZOPHENONE product page. [Link]

-

ChemicalPoint. 2-Chloro-4'-methoxybenzophenone product page. [Link][1]

-

Chemsigma. 2-CHLORO-4-METHOXYBENZOPHENONE [54118-74-0]. [Link][2]

Sources

- 1. 2-Chloro-4'-methoxybenzophenone | CAS: 54118-74-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 2-CHLORO-4-METHOXYBENZOPHENONE [54118-74-0] | Chemsigma [chemsigma.com]

- 3. 克霉唑杂质E ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. uspbpep.com [uspbpep.com]

- 5. scribd.com [scribd.com]

- 6. thinksrs.com [thinksrs.com]

- 7. â©741⪠Melting Range or Temperature [doi.usp.org]

- 8. drugfuture.com [drugfuture.com]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. 4-Methoxybenzophenone(611-94-9) 1H NMR [m.chemicalbook.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. How To [chem.rochester.edu]

- 16. books.rsc.org [books.rsc.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 20. eng.uc.edu [eng.uc.edu]

- 21. longdom.org [longdom.org]

- 22. eu-opensci.org [eu-opensci.org]

- 23. engineering.purdue.edu [engineering.purdue.edu]

- 24. ossila.com [ossila.com]

1H NMR and 13C NMR spectral data for (2-Chlorophenyl)(4-methoxyphenyl)methanone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (2-Chlorophenyl)(4-methoxyphenyl)methanone

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (2-Chlorophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone. As a compound class with relevance in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and drug development professionals.[1] This document will delve into the principles of NMR, present a detailed interpretation of the spectral data, provide standardized experimental protocols, and use visualizations to clarify structural assignments and analytical workflows.

Introduction to (2-Chlorophenyl)(4-methoxyphenyl)methanone and NMR Spectroscopy

(2-Chlorophenyl)(4-methoxyphenyl)methanone is an aromatic ketone featuring two substituted phenyl rings bridged by a carbonyl group. The structural complexity and asymmetry introduced by the ortho-chloro and para-methoxy substituents create a unique and informative NMR profile. Spectroscopic characterization is the cornerstone of chemical synthesis and analysis, confirming molecular identity, purity, and structure.

NMR spectroscopy functions by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies.[2] The precise frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a distinct fingerprint of the atom's position within the molecule.[2][3]

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of the title compound, explaining the causality behind the observed chemical shifts, signal multiplicities, and integration values that enable its unambiguous structural elucidation.

Foundational Principles of NMR Interpretation

A robust interpretation of NMR spectra relies on understanding four key features:

-

Number of Signals: Corresponds to the number of chemically non-equivalent sets of nuclei in the molecule.[2][4]

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups (like -Cl and C=O) "deshield" nuclei, shifting their signals downfield (higher ppm), while electron-donating groups (like -OCH₃) "shield" them, causing an upfield shift (lower ppm).[3] Aromatic rings induce their own magnetic field, further influencing the shifts of attached protons.[5]

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.[2][3]

-

Multiplicity (Splitting): Arises from the interaction (coupling) of a nucleus with its non-equivalent neighbors on adjacent atoms. The pattern, governed by the 'n+1' rule for simple cases, reveals the number of neighboring protons.[3] The distance between the split lines is the coupling constant (J), measured in Hertz (Hz).

Experimental Protocol: NMR Spectrum Acquisition

The following outlines a standardized methodology for acquiring high-resolution NMR data. The trustworthiness of any spectral interpretation is founded upon a meticulously executed experimental protocol.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity (2-Chlorophenyl)(4-methoxyphenyl)methanone.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside a clean, dry NMR tube. CDCl₃ is a common choice for its excellent solubilizing properties and its residual proton peak at δ 7.26 ppm, which can be used for spectral calibration.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.[3]

-

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Tune and match the probe to the correct frequency for the nucleus being observed (e.g., 400 MHz for ¹H).

-

"Lock" the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, ensuring sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient due to the high natural abundance of protons.

-

Acquire the broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm assignments.[7]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal to generate the frequency-domain NMR spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorption mode.

-

Calibrate the chemical shift axis using the TMS reference (0.00 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Data Analysis and Structural Assignment

The molecular structure of (2-Chlorophenyl)(4-methoxyphenyl)methanone with systematic numbering is presented below. This numbering will be used for all spectral assignments.

Caption: Molecular structure of (2-Chlorophenyl)(4-methoxyphenyl)methanone.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to show signals in two main regions: the aromatic region (δ 6.5-8.5 ppm) and the aliphatic region (δ 3.5-4.0 ppm).[5] A total of 5 distinct signals are predicted.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-8 (OCH₃) | ~3.9 | 3H | Singlet (s) | N/A | Protons of a methoxy group are shielded and show a characteristic singlet.[1][6] |

| H-3', H-5' | ~6.9 | 2H | Doublet (d) | ~8.8 | Protons ortho to the electron-donating -OCH₃ group are highly shielded. They appear as a doublet due to coupling with H-2'/H-6'. |

| H-2', H-6' | ~7.8 | 2H | Doublet (d) | ~8.8 | Protons ortho to the electron-withdrawing carbonyl group are deshielded. They appear as a doublet due to coupling with H-3'/H-5'. |

| H-3, H-4, H-5 | ~7.4-7.6 | 3H | Multiplet (m) | Multiple | These protons on the chlorophenyl ring will have complex splitting patterns due to multiple, distinct coupling partners. |

| H-6 | ~7.7-7.8 | 1H | Multiplet (m) | Multiple | This proton is ortho to the carbonyl group and is expected to be the most deshielded proton on the chlorophenyl ring, appearing as a complex multiplet. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show sharp singlets for each chemically unique carbon. Due to the symmetry of the para-substituted methoxyphenyl ring, we expect a total of 11 signals instead of 14.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-7 (C=O) | ~194-196 | The carbonyl carbon is highly deshielded and appears significantly downfield.[5][8] A value of ~194 ppm is reported for a similar structure.[6] |

| C-4' (C-OCH₃) | ~163-164 | Aromatic carbon directly bonded to the electronegative oxygen atom is strongly deshielded.[6] |

| C-2' / C-6' | ~132-133 | Aromatic carbons ortho to the carbonyl group. |

| C-1' | ~129-130 | Quaternary aromatic carbon, deshielded by the adjacent carbonyl group. |

| C-1 | ~137-138 | Quaternary carbon attached to the carbonyl group and influenced by the ortho-chloro substituent. |

| C-2 (C-Cl) | ~131-132 | Carbon directly bonded to chlorine is deshielded. |

| C-3 / C-4 / C-5 / C-6 | ~127-131 | These four carbons of the chlorophenyl ring will appear in the typical aromatic region.[5] Their specific shifts are influenced by both the carbonyl and chloro groups. |

| C-3' / C-5' | ~113-114 | Aromatic carbons ortho to the -OCH₃ group are shielded and appear relatively upfield.[6] |

| C-8 (-OCH₃) | ~55-56 | The aliphatic carbon of the methoxy group is highly shielded and appears far upfield.[6] |

Advanced Structural Confirmation: 2D NMR

For a molecule with overlapping signals in the aromatic region, 2D NMR techniques are invaluable for providing self-validating, unambiguous assignments.[7]

-

COSY (Homonuclear Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks would appear between H-2'/H-6' and H-3'/H-5', confirming their adjacency. It would also help unravel the complex coupling network among H-3, H-4, H-5, and H-6 on the chlorophenyl ring.

-

HSQC (Heteronuclear Single Quantum Correlation): This correlates each proton signal with the carbon signal to which it is directly attached. It allows for the definitive assignment of all protonated carbons (C-2' to C-6' and C-3 to C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, the methoxy protons (H-8) would show a correlation to the C-4' carbon, confirming the position of the methoxy group.

Caption: Workflow for comprehensive NMR-based structure elucidation.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of (2-Chlorophenyl)(4-methoxyphenyl)methanone. The predicted spectra, based on established principles of chemical shifts and coupling constants, are highly diagnostic. The electron-donating methoxy group and the electron-withdrawing chloro and carbonyl groups create a dispersed and well-resolved set of signals that, when analyzed systematically, allow for the complete and confident assignment of the molecule's atomic framework. For complex cases, 2D NMR techniques serve as the gold standard for validating these assignments, embodying a self-correcting and robust analytical system.

References

- NMR Analysis of Substituted Benzophenones. (2014).

- (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | 333361-49-2. (n.d.). Benchchem.

- Substituted Benzophenone Imines for COF Synthesis via Transimination. (n.d.). The Royal Society of Chemistry.

- Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. (n.d.). The Royal Society of Chemistry.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- Signal Areas. (n.d.). University of Puget Sound.

- Short Summary of 1H-NMR Interpretation. (n.d.).

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.

- The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs.

- 333361-49-2|(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. (n.d.). BLD Pharm.

Sources

- 1. benchchem.com [benchchem.com]

- 2. azooptics.com [azooptics.com]

- 3. acdlabs.com [acdlabs.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. rsc.org [rsc.org]

- 7. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

FT-IR and Mass spectrometry of 2-chloro-4'-methoxybenzophenone

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry of 2-chloro-4'-methoxybenzophenone

Abstract

This technical guide provides a comprehensive analysis of 2-chloro-4'-methoxybenzophenone using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, chemists, and drug development professionals, this document delves into the principles, experimental protocols, and detailed spectral interpretation for the unambiguous characterization of this diaryl ketone. We explore the characteristic vibrational frequencies of its functional groups via FT-IR and elucidate its molecular weight and primary fragmentation pathways under electron ionization mass spectrometry (EI-MS). The causality behind experimental choices and data interpretation is emphasized throughout, providing a robust framework for the structural elucidation of this and related compounds.

Introduction

2-chloro-4'-methoxybenzophenone (C₁₄H₁₁ClO₂) is a substituted aromatic ketone with a molecular weight of 246.69 g/mol . Its structure, featuring a benzophenone core with a chlorine atom on one phenyl ring and a methoxy group on the other, makes it a molecule of interest in synthetic chemistry and as a potential intermediate in pharmaceutical development. Accurate structural confirmation and purity assessment are critical for its application, necessitating the use of powerful analytical techniques.

FT-IR spectroscopy provides definitive information about the functional groups present by measuring the absorption of infrared radiation, while mass spectrometry offers precise data on molecular weight and structural information through the analysis of mass-to-charge ratios of the molecule and its fragments. This guide synthesizes the theoretical and practical aspects of applying these techniques to provide a complete analytical profile of 2-chloro-4'-methoxybenzophenone.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is an indispensable non-destructive technique for identifying the functional groups within a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. This absorption pattern creates a unique spectral "fingerprint" of the molecule.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance (ATR) is a preferred method for solid samples as it requires minimal to no sample preparation, ensuring high reproducibility.[2]

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal (typically diamond or germanium) is clean. Wipe the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid 2-chloro-4'-methoxybenzophenone sample directly onto the center of the ATR crystal.[3]

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

Data Processing & Cleaning: The instrument software automatically subtracts the background spectrum from the sample spectrum. After analysis, thoroughly clean the sample from the ATR crystal using a solvent-moistened cloth.

FT-IR Experimental Workflow Diagram

Caption: Workflow for ATR-FT-IR analysis.

Spectral Interpretation and Data Analysis

The FT-IR spectrum of 2-chloro-4'-methoxybenzophenone is dominated by features arising from its aromatic rings, ketone carbonyl group, ether linkage, and carbon-chlorine bond. Conjugation between the carbonyl group and the aromatic rings significantly influences the position of the C=O stretching frequency, lowering it compared to aliphatic ketones.[4]

Table 1: Predicted FT-IR Absorption Bands for 2-chloro-4'-methoxybenzophenone

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale & Causality |

| ~3100–3000 | C-H Stretch | Aromatic (sp²) | Medium-Weak | Characteristic of C-H bonds on the phenyl rings. |

| ~1660 | C=O Stretch | Diaryl Ketone | Strong | The carbonyl stretch is shifted to a lower frequency from the typical 1715 cm⁻¹ due to resonance/conjugation with both aromatic rings.[5][6] |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium | Skeletal vibrations of the phenyl rings are characteristic and often appear as a pair of peaks.[7] |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether | Strong | The stretching of the aryl-O bond in the methoxy group gives a prominent, diagnostically useful peak. |

| ~1040 | C-O-C Symmetric Stretch | Aryl Ether | Medium | Complements the asymmetric stretch, confirming the ether linkage. |

| ~750 | C-Cl Stretch | Aryl Halide | Medium-Strong | The position is within the fingerprint region and confirms the presence of the chloro-substituent.[1] |

| ~840 | C-H Out-of-Plane Bend | Aromatic | Strong | The position of this strong band can help confirm the substitution patterns on the aromatic rings (para and ortho). |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[8] For a volatile and thermally stable molecule like 2-chloro-4'-methoxybenzophenone, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method, providing both separation and identification.[9][10]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Sample Preparation: Prepare a dilute solution of 2-chloro-4'-methoxybenzophenone (e.g., ~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC System Configuration:

-

Injection Port: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 280 °C). A split/splitless injector is common; a split injection prevents column overloading.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic compounds.

-

Oven Program: A temperature ramp is used to elute the compound. A typical program might be: hold at 100 °C for 2 min, then ramp at 15 °C/min to 300 °C, and hold for 5 min.

-

-

MS System Configuration (Electron Ionization - EI):

-

Ion Source: Use standard electron ionization (EI) at 70 eV. This energy level is standard and produces reproducible fragmentation patterns for library matching.

-

Ion Source Temperature: Typically set to ~230 °C.

-

Mass Analyzer: A quadrupole analyzer is common, scanning a mass range of m/z 40–400 to ensure capture of the molecular ion and all significant fragments.

-

-

Injection and Data Acquisition: Inject 1 µL of the prepared sample into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each point in time.[11]

Mass Spectrum Interpretation and Fragmentation Analysis

The EI mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural details from the fragment ions.

Molecular Ion (M⁺•): The molecular formula is C₁₄H₁₁³⁵ClO₂ (MW = 246.04) and C₁₄H₁₁³⁷ClO₂ (MW = 248.04). Due to the natural isotopic abundance of chlorine (³⁵Cl : ³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic molecular ion cluster:

-

A peak at m/z 246 (the M⁺• peak).

-

A peak at m/z 248 (the M+2 peak) with an intensity approximately one-third of the m/z 246 peak.[12] This M/M+2 pattern is a definitive indicator of a monochlorinated compound.

Major Fragmentation Pathways: Under EI, fragmentation is driven by the formation of the most stable carbocations. For benzophenones, the most common fragmentation is α-cleavage, the breaking of the bond between the carbonyl carbon and one of the aromatic rings.[13][14]

-

Pathway A: Formation of the 4-Methoxybenzoyl Cation. Cleavage of the C-C bond between the carbonyl and the 2-chlorophenyl ring results in the loss of a 2-chlorophenyl radical. This forms the highly stable, resonance-stabilized 4-methoxybenzoyl cation at m/z 135 . This is often the base peak.

-

Pathway B: Formation of the 2-Chlorobenzoyl Cation. The alternative α-cleavage involves the loss of a 4-methoxyphenyl radical, forming the 2-chlorobenzoyl cation. This will appear as an isotopic pair at m/z 139 (containing ³⁵Cl) and m/z 141 (containing ³⁷Cl) in a ~3:1 ratio.

-

Secondary Fragmentation: These primary fragment ions can undergo further fragmentation, most commonly by the loss of a neutral carbon monoxide (CO, 28 Da) molecule.

-

The ion at m/z 135 can lose CO to form the 4-methoxyphenyl cation at m/z 107 .

-

The ions at m/z 139/141 can lose CO to form the 2-chlorophenyl cation at m/z 111/113 .

-

Primary Fragmentation Pathway Diagram

Caption: Proposed EI fragmentation of 2-chloro-4'-methoxybenzophenone.

Table 2: Summary of Major Expected Fragment Ions

| m/z (Mass-to-Charge Ratio) | Proposed Structure / Identity | Significance |

| 246, 248 | [C₁₄H₁₁ClO₂]⁺• (Molecular Ion) | Confirms molecular weight; 3:1 isotopic ratio confirms one chlorine atom.[12] |

| 139, 141 | [ClC₆H₄CO]⁺ (2-Chlorobenzoyl cation) | Key α-cleavage fragment; 3:1 ratio confirms Cl is in this fragment. |

| 135 | [CH₃OC₆H₄CO]⁺ (4-Methoxybenzoyl cation) | Key α-cleavage fragment, often the base peak due to stability.[14] |

| 111, 113 | [ClC₆H₄]⁺ (2-Chlorophenyl cation) | Loss of CO from m/z 139/141. |

| 107 | [CH₃OC₆H₄]⁺ (4-Methoxyphenyl cation) | Loss of CO from m/z 135. |

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a powerful and self-validating workflow for the comprehensive characterization of 2-chloro-4'-methoxybenzophenone. FT-IR analysis confirms the presence of the key functional groups—diaryl ketone, aryl ether, and aryl chloride—through their characteristic vibrational absorptions. Concurrently, GC-MS analysis confirms the compound's molecular weight (246.69 g/mol ) and the presence of a single chlorine atom via the distinct M/M+2 isotopic pattern. The predictable α-cleavage fragmentation pathways further corroborate the molecular structure by yielding stable, identifiable benzoyl cations. Together, these techniques offer an unambiguous structural elucidation, essential for quality control, reaction monitoring, and regulatory compliance in scientific research and development.

References

-

University of the West Indies, Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. Retrieved from [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. Retrieved from [Link]

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]

-

Cicala, C., et al. (2011). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of Mass Spectrometry, 46(7), 713-722. Retrieved from [Link]

-

Rocky Mountain Labs. (2023). What sample is needed for FTIR?. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Gas chromatography – mass spectrometry. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

-

Quality Analysis GmbH. (2023, July 20). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during... [Image]. Retrieved from [Link]

-

American Chemical Society. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS... [Image]. Retrieved from [Link]

-

ResearchGate. (2006). Infrared Spectra of Benzophenone-Ketyls. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

The Chemistry Galaxy. (2021, March 3). FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-4'-methoxybenzophenone. Retrieved from [Link]

-

ResearchGate. (2025). Selective extraction of halogenated compounds.... Retrieved from [Link]

-

NIST WebBook. (n.d.). 2'-Carboxy-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxybenzophenone. Retrieved from [Link]

Sources

- 1. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]

- 10. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. Gas chromatography – mass spectrometry – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of (2-Chlorophenyl)(4-methoxyphenyl)methanone Derivatives

This guide provides a comprehensive technical overview of the predominant mechanisms of action for (2-Chlorophenyl)(4-methoxyphenyl)methanone and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental evidence to elucidate the molecular interactions and cellular consequences of this class of compounds, with a primary focus on their well-documented role as potent inhibitors of tubulin polymerization.

Introduction: The Therapeutic Potential of Benzophenone Scaffolds

The benzophenone scaffold, characterized by a central ketone bridge linking two phenyl rings, represents a privileged structure in medicinal chemistry. Derivatives of this core, such as those containing (2-Chlorophenyl) and (4-methoxyphenyl) moieties, have garnered significant interest due to their diverse biological activities. While investigations have explored their potential as anticonvulsant and antimicrobial agents, the most compelling and extensively characterized mechanism of action lies in their potent anti-cancer properties, which are primarily mediated through the disruption of microtubule dynamics.

Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The hallmark of the anticancer activity of (2-Chlorophenyl)(4-methoxyphenyl)methanone derivatives is their ability to function as microtubule-destabilizing agents. These compounds interfere with the dynamic process of tubulin polymerization, a critical cellular function for cell division, intracellular transport, and the maintenance of cell shape.

Molecular Target: The Colchicine Binding Site on β-Tubulin

Experimental evidence, including competitive binding assays and molecular docking studies, has demonstrated that these benzophenone derivatives bind to the colchicine-binding site on the β-subunit of tubulin.[1][2][3] This binding prevents the incorporation of tubulin heterodimers (composed of α- and β-tubulin) into growing microtubule polymers. Unlike microtubule-stabilizing agents such as taxanes, these derivatives promote the disassembly of existing microtubules and inhibit the formation of new ones.

Downstream Cellular Consequences: A Cascade Leading to Apoptosis

The inhibition of tubulin polymerization by (2-Chlorophenyl)(4-methoxyphenyl)methanone derivatives triggers a series of well-defined cellular events, culminating in programmed cell death (apoptosis).

1. G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to the activation of the spindle assembly checkpoint. This results in a halt of the cell cycle at the G2/M transition, preventing mitotic progression.[1][2]

2. Induction of Apoptosis: Prolonged arrest in the G2/M phase initiates the intrinsic apoptotic pathway. Key events in this cascade include:

-

Collapse of Mitochondrial Membrane Potential (MMP): Disruption of microtubule-dependent processes can lead to mitochondrial dysfunction, characterized by a loss of the electrochemical gradient across the inner mitochondrial membrane.[1]

-

Caspase Activation: The loss of MMP leads to the release of pro-apoptotic factors from the mitochondria, which in turn activate a cascade of cysteine-aspartic proteases known as caspases (e.g., caspase-3, -7, and -9).[2] These enzymes are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptosis.

The following diagram illustrates the signaling pathway from tubulin inhibition to apoptosis:

Caption: Signaling pathway from tubulin binding to apoptosis.

Quantitative Data: Cytotoxicity and Tubulin Polymerization Inhibition

The potency of (2-Chlorophenyl)(4-methoxyphenyl)methanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values in both cellular cytotoxicity assays and in vitro tubulin polymerization assays. The following table summarizes representative data for this class of compounds.

| Compound Class | Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| Benzophenone Derivatives | A549 (Lung Cancer) | 0.035 | 4.01 | [1] |

| Benzophenone Derivatives | HT-29 (Colon Cancer) | 0.5 (nM) | Not Reported | [4] |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | HL-60 (Leukemia) | Nanomolar range | Not Reported | [2] |

| (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogue | HeLa (Cervical Cancer) | Not Reported | 4.1 | [3] |

Experimental Protocols: In Vitro Tubulin Polymerization Assay

The following is a generalized, step-by-step methodology for assessing the inhibitory effect of (2-Chlorophenyl)(4-methoxyphenyl)methanone derivatives on tubulin polymerization.

Objective: To determine the IC50 value of a test compound for the inhibition of tubulin polymerization in vitro.

Materials:

-

Lyophilized tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

Tubulin polymerization buffer

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (vehicle)

-

96-well microplate

-

Temperature-controlled spectrophotometer or fluorometer

Workflow Diagram:

Caption: Workflow for an in vitro tubulin polymerization assay.

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in the provided buffer on ice.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound, positive control, and negative control.

-

-

Reaction Setup:

-

In a pre-chilled 96-well plate on ice, add the polymerization buffer containing GTP.

-

Add the diluted test compound, positive control, or negative control to the appropriate wells.

-

-

Initiation of Polymerization:

-

Initiate the reaction by adding the reconstituted tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

-

Measure the change in absorbance (at ~340 nm) or fluorescence over time (e.g., every 30-60 seconds for 60-90 minutes).

-

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity as a function of time to generate polymerization curves.

-

Determine the rate of polymerization and the maximum polymer mass for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Structure-Activity Relationships (SAR)

The biological activity of benzophenone derivatives as tubulin inhibitors is highly dependent on the nature and position of substituents on the phenyl rings. Key SAR insights include:

-

Substitutions on the Phenyl Rings: The presence of specific substituents, such as halogens (e.g., chloro group) and methoxy groups, on the phenyl rings is crucial for activity.[4] The arrangement of these groups influences the binding affinity for the colchicine site.

-

Conformational Flexibility: The dihedral angle between the two phenyl rings, dictated by the central ketone, plays a significant role in how the molecule fits into the binding pocket of β-tubulin.

-

Analogy to Combretastatin A-4 (CA-4): Many potent benzophenone inhibitors are designed as analogues of CA-4, a well-known tubulin inhibitor that also binds to the colchicine site. These benzophenone derivatives often serve as conformationally restricted mimics of the stilbene core of CA-4.

Other Potential Mechanisms of Action: Anticonvulsant Activity

While tubulin inhibition is the most thoroughly documented mechanism, some benzophenone and related benzanilide derivatives have been investigated for anticonvulsant properties. The precise mechanism for this activity in the context of (2-Chlorophenyl)(4-methoxyphenyl)methanone derivatives is not as well-defined. However, the broader class of antiepileptic drugs often exerts its effects through one or more of the following mechanisms:

-

Modulation of Voltage-Gated Ion Channels: Inhibition of voltage-gated sodium or calcium channels can reduce neuronal excitability and firing rates.[5][6]

-

Enhancement of GABAergic Neurotransmission: Positive allosteric modulation of GABA-A receptors, which increases the inhibitory effects of the neurotransmitter GABA, is a common mechanism for anticonvulsants like benzodiazepines.[7][8]

Further research is required to specifically elucidate the anticonvulsant mechanism of (2-Chlorophenyl)(4-methoxyphenyl)methanone derivatives and to determine if it is a primary or secondary activity.

Conclusion

(2-Chlorophenyl)(4-methoxyphenyl)methanone and its derivatives represent a promising class of compounds with a well-defined primary mechanism of action as inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in cancer cells. This makes them attractive candidates for the development of novel anticancer therapeutics. While other biological activities, such as anticonvulsant effects, have been reported for related structures, the tubulin-targeting mechanism remains the most robustly supported and therapeutically relevant. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of molecules.

References

-

Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. PubMed. Available at: [Link]

-

Structure-activity relationship of polyisoprenyl benzophenones from Garcinia pyrifera on the tubulin/microtubule system. PubMed. Available at: [Link]

-

Tubulin Polymerization Assay. Bio-protocol. Available at: [Link]

-

The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Publishing. Available at: [Link]

-

Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed. Available at: [Link]

-

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. Available at: [Link]

-

Alprazolam. Wikipedia. Available at: [Link]

-

Activation of intrinsic apoptosis and g>1> cell cycle arrest by a triazole precursor, n-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in breast cancer cell line. Kyushu University. Available at: [Link]

-

Mechanisms of action of antiepileptic drugs. PubMed. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

-

Design and Synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone Analogues as Potent Anti-Tubulin Polymerization Agents. PubMed. Available at: [Link]

-

Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available at: [Link]

-

Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. Available at: [Link]

-

Pharmacology of anticonvulsant drugs. Deranged Physiology. Available at: [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. Available at: [Link]

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. Available at: [Link]

-

Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. Available at: [Link]

-

Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. National Institutes of Health. Available at: [Link]

-

Mechanism of cell death during mitotic arrest. ResearchGate. Available at: [Link]

-

Cell Cycle Status Influences Resistance to Apoptosis Induced by Oxidative Stress in Human Breast Cancer Cells, Which Is Accompanied by Modulation of Autophagy. MDPI. Available at: [Link]

Sources

- 1. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues as potent anti-tubulin polymerization agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 7. Alprazolam - Wikipedia [en.wikipedia.org]

- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]

An Investigator's Technical Guide to the Potential Biological Activities of 2-Chloro-4'-Methoxybenzophenone

For: Researchers, scientists, and drug development professionals.

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This technical guide provides an in-depth, investigative framework for exploring the potential biological activities of a specific, under-characterized derivative: 2-chloro-4'-methoxybenzophenone. Due to the limited direct experimental data on this compound, this document serves as a roadmap for researchers, hypothesizing potential activities based on structure-activity relationships of related chlorinated and methoxylated benzophenones.[3][4] We present detailed, field-proven protocols for assessing its cytotoxic, antimicrobial, and enzyme inhibitory potential, along with methodologies for elucidating potential mechanisms of action. This guide is designed to empower researchers to systematically investigate and unlock the therapeutic promise of this novel compound.

Introduction: The Rationale for Investigating 2-Chloro-4'-Methoxybenzophenone